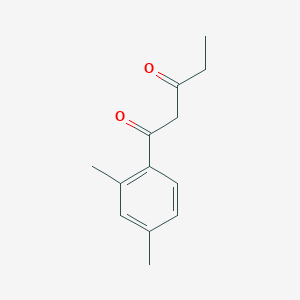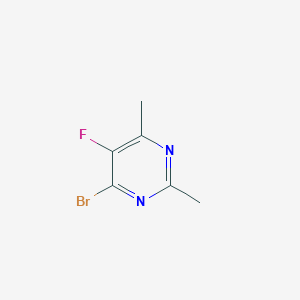
4-Bromo-5-fluoro-2,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-fluoro-2,6-dimethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of bromine and fluorine atoms at the 4th and 5th positions, respectively, along with two methyl groups at the 2nd and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2,6-dimethylpyrimidine typically involves the halogenation of 2,6-dimethylpyrimidine. One common method includes the bromination of 2,6-dimethylpyrimidine followed by fluorination. The reaction conditions often involve the use of bromine and a fluorinating agent under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of halogenating agents.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-fluoro-2,6-dimethylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-Bromo-5-fluoro-2,6-dimethylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-fluoro-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 4-Bromo-2,6-dimethylpyrimidine
- 5-Bromo-2,4-dimethylpyrimidine
- 4-Bromo-2-(2-bromo-5-fluorophenyl)-5,6-dimethylpyrimidine
Comparison: Compared to these similar compounds, 4-Bromo-5-fluoro-2,6-dimethylpyrimidine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H6BrFN2 |
|---|---|
Peso molecular |
205.03 g/mol |
Nombre IUPAC |
4-bromo-5-fluoro-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C6H6BrFN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 |
Clave InChI |
SINRVEJDVDSJID-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


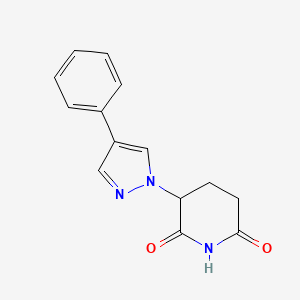
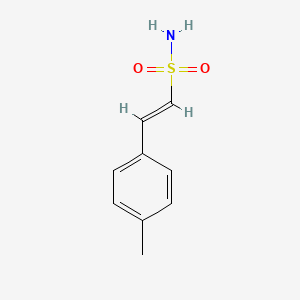
![2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13547489.png)
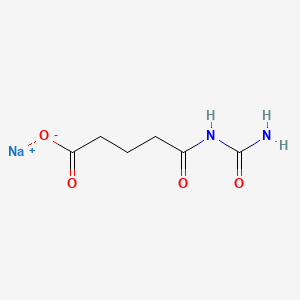
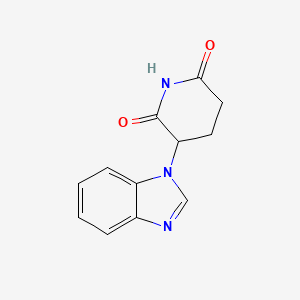
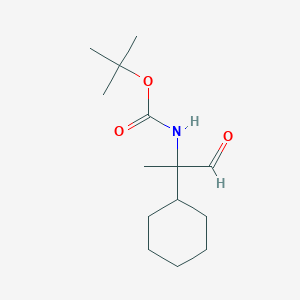
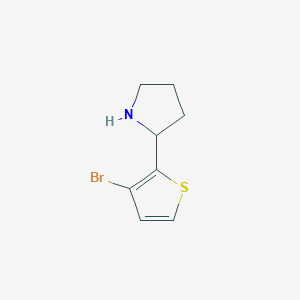
![[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride](/img/structure/B13547509.png)
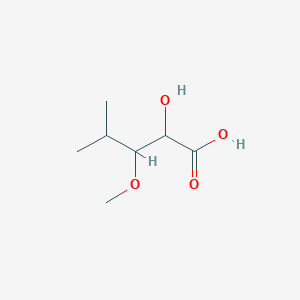
![N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride](/img/structure/B13547521.png)
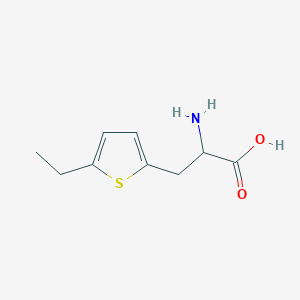
![2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B13547538.png)
